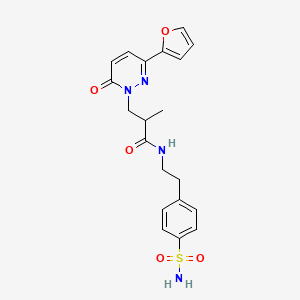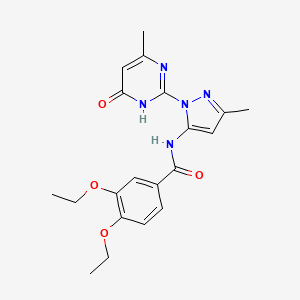![molecular formula C20H19NO3S B2949344 N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-53-1](/img/structure/B2949344.png)
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, also known as MBSA, is a sulfonamide compound that has been widely used in scientific research for its unique biochemical and physiological effects.
Mecanismo De Acción
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide works by binding to a specific site on proteins, known as the hydrophobic pocket. This binding inhibits the interaction of the protein with its receptor, leading to a disruption in the biological process that the protein is involved in. N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has been shown to have a high affinity for a wide range of proteins, making it a versatile tool for studying various biological processes.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by disrupting the interaction of proteins involved in cell growth and division. N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide in lab experiments is its high affinity for a wide range of proteins. This makes it a versatile tool for studying various biological processes. However, N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide also has some limitations. It can be difficult to obtain pure N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, and it can be unstable in certain conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for the use of N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide in scientific research. One area of research is the development of N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide-based therapies for the treatment of cancer and other diseases. Another area of research is the development of new N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide analogs with improved stability and activity. Additionally, N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide can be used in combination with other compounds to study the interactions between proteins and their ligands.
Métodos De Síntesis
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide can be synthesized through a series of chemical reactions. The first step is the preparation of 3-methoxybenzene, which is then reacted with 4-methylbromobenzene to form 4'-methoxy-3-methylbiphenyl. The final step involves the sulfonation of the biphenyl ring with sulfur trioxide to yield N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has been extensively used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the binding of proteins to their respective receptors, making it a useful tool for studying the mechanisms of various biological processes. N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide has also been used to study the role of protein-protein interactions in diseases such as cancer and Alzheimer's.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-6-8-16(9-7-15)17-10-12-20(13-11-17)25(22,23)21-18-4-3-5-19(14-18)24-2/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJNLKRTJVHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2949261.png)


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(isopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2949265.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2949269.png)

![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)


![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)